Practolol

概要

説明

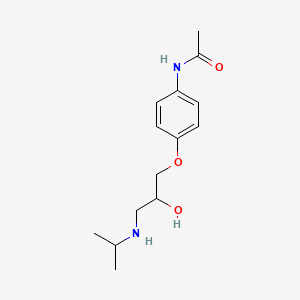

プラクトロールは、化学名N-{4-[2-ヒドロキシ-3-(イソプロピルアミノ)プロポキシ]フェニル}アセトアミドとしても知られており、選択的β1アドレナリン受容体拮抗薬です。当初は心房細動などの心臓不整脈の緊急治療に開発されました。 重篤な副作用のため、現在では臨床で使用されていません .

2. 製法

プラクトロールは、複数段階のプロセスを経て合成することができます。合成は、D-マンニトールからグリセロール誘導体を調製することから始まります。この誘導体は、2つの第一級アルコール官能基が異なる保護されているため、光学活性を持っています。次の段階では、パラセタモールを脱プロトン化したp-アセトアミドフェノキシドナトリウムと置換反応を行います。得られた化合物は、希酸で脱保護されます。 第一級アルコール官能基は、1モル当量トシルクロリドとピリジンと選択的に反応させ、次にジメチルスルホキシド中水酸化ナトリウムで処理して最終生成物を得ます .

準備方法

Practolol can be synthesized through a multi-step process. The synthesis begins with the preparation of a glycerol derivative from D-mannitol. This derivative retains optical activity as the two primary alcohol functions are differentially protected. The next step involves the displacement with sodium p-acetamidophenoxide, which is deprotonated paracetamol. The resulting compound is then deprotected with dilute acid. The primary alcohol function is selectively reacted with one molar equivalent of tosyl chloride and pyridine, followed by treatment with sodium hydroxide in dimethylsulfoxide to yield the final product .

化学反応の分析

プラクトロールは、いくつかのタイプの化学反応を起こします。

酸化: プラクトロールは、酸化されてさまざまな代謝産物を生成できます。

還元: この化合物は、特定の条件下で還元されて異なる生成物を生成できます。

置換: プラクトロールは、特にヒドロキシル基で求核置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。

4. 科学研究の応用

プラクトロールは、さまざまな科学分野で広く研究されてきました。

化学: βアドレナリン受容体拮抗薬のモデル化合物として使用されてきました。

生物学: 細胞シグナル伝達経路への影響に関する研究が行われています。

医学: 当初は心房細動などの心臓不整脈の治療に用いられましたが、その他の心臓血管疾患に対する潜在的な効果についても研究されています。

科学的研究の応用

Treatment of Angina Pectoris

Practolol has been evaluated for its efficacy in treating angina pectoris. In a controlled double-blind study involving 15 patients, this compound doses ranging from 200 to 600 mg were administered. The results indicated that while this compound did not significantly reduce the incidence of angina or glyceryl trinitrate consumption, it improved exercise tolerance and reduced ischemic S-T depression during exercise tests. Notably, this compound did not adversely affect bronchial smooth muscle, making it a potential option for patients with concurrent asthmatic bronchitis .

Management of Mild Hypertension

A study assessing this compound's effectiveness in patients with mild hypertension showed significant reductions in both systolic and diastolic blood pressure at doses up to 500 mg administered twice daily. This double-blind crossover trial involved 15 patients and demonstrated that this compound could effectively manage elevated blood pressure without serious adverse effects in those who completed the trial .

Emergency Treatment of Cardiac Arrhythmias

This compound was also utilized in emergency settings for managing cardiac arrhythmias. Its mechanism involves competing with catecholamines for binding at beta-adrenergic receptors, thereby decreasing heart rate and cardiac output during episodes of arrhythmia .

Pharmacodynamics and Mechanism of Action

This compound functions as a beta-adrenergic antagonist, specifically targeting beta-1 receptors located in the heart and vascular smooth muscle. By inhibiting the effects of epinephrine and norepinephrine, this compound reduces heart rate and blood pressure during physical exertion or stress .

Table 1: Pharmacodynamic Properties of this compound

| Property | Description |

|---|---|

| Target Receptor | Beta-1 adrenergic receptors |

| Main Effects | Decreased heart rate, cardiac output, systolic and diastolic blood pressure |

| Clinical Uses | Angina pectoris, mild hypertension, cardiac arrhythmias |

Adverse Effects and Withdrawal from Market

Despite its therapeutic benefits, this compound was associated with severe side effects leading to its withdrawal from clinical use. Notable adverse reactions included:

- Oculomucocutaneous Syndrome : Characterized by keratoconjunctivitis sicca and other ocular complications.

- Cardiovascular Issues : Such as bradyarrhythmias, heart block, and hypotension were reported in hospitalized patients .

- Skin Reactions : Including rashes and mucosal ulcerations occurred even with short-term use.

These adverse effects were serious enough to prompt regulatory agencies to withdraw this compound from the market in several countries, including India .

Clinical Evaluation Study

In a clinical evaluation involving 198 hospitalized patients treated with this compound for angina and cardiac arrhythmias, adverse reactions were observed in 10% of cases. The most common issues included impairment of cardiac function and cutaneous reactions, highlighting the need for careful monitoring during treatment .

Comparative Study with Propranolol

A pharmacodynamic comparison between this compound and propranolol revealed that both drugs produced similar unwanted cardiovascular effects; however, this compound demonstrated less potency against adrenergic stimulation compared to propranolol .

作用機序

プラクトロールは、心臓および血管平滑筋のβ1アドレナリン受容体に結合することにより、効果を発揮します。この結合は、エピネフリンやノルエピネフリンなどのカテコールアミンによる効果を阻害し、心拍数、心拍出量、血圧の低下につながります。 関与する分子標的には、β1アドレナリン受容体があり、影響を受ける経路には、交感神経系のシグナル伝達に関連する経路があります .

類似化合物との比較

プラクトロールは、プロプラノロール、チモロール、メトプロロールなどの他のβ1アドレナリン受容体拮抗薬に似ています。 プラクトロールは、臨床使用を中止した重篤な副作用を起こすことが、他のベータブロッカーと異なる点です。 類似の化合物には以下のようなものがあります。

プロプラノロール: さまざまな心臓血管疾患に使用される非選択的ベータブロッカー。

チモロール: 緑内障や高血圧の治療に使用される別の非選択的ベータブロッカー。

メトプロロール: 高血圧、狭心症、心不全の治療に使用される選択的β1ブロッカー.

プラクトロールの独自性は、その特定の化学構造と、他のベータブロッカーでは見られなかった重篤な副作用にあります。

生物活性

Practolol, a selective beta-1 adrenergic receptor blocker, was first introduced in the 1970s for the management of cardiac arrhythmias and hypertension. Despite its initial therapeutic promise, it was withdrawn from the market due to severe adverse effects, including toxic reactions that affected multiple organ systems. This article explores the biological activity of this compound, including its pharmacodynamics, case studies, and research findings.

This compound primarily functions by blocking beta-1 adrenergic receptors, which are predominantly located in the heart. This blockade leads to decreased heart rate and myocardial contractility, resulting in lowered blood pressure. Studies have shown that this compound exhibits a unique pharmacological profile compared to other beta-blockers like propranolol.

Key Pharmacodynamic Findings:

- Antagonist Activity : this compound demonstrates significant antagonist activity at both cardiac and vascular adrenergic receptors. Its relative potency against isoproterenol stimulation was notably less than that of propranolol, with a PA2 value differing by over 600-fold .

- Hemodynamic Effects : In clinical trials, this compound did not significantly reduce cardiac output at any dose level. The drug's effect on resting blood pressure was minimal but became pronounced during maximal exercise .

- Selectivity : It has been reported that this compound has greater antagonist action on beta-1 receptors compared to beta-2 receptors, differentiating it from non-selective beta-blockers .

This compound Peritonitis

A significant case study involving 16 patients revealed a severe complication known as this compound peritonitis. This condition was characterized by dense peritoneal thickening and adhesions leading to small bowel obstruction. Surgical intervention was required in most cases, highlighting the drug's potential for serious adverse effects .

Long-term Toxicity Observations

In a study involving 49 hypertensive patients treated with this compound, long-term toxic effects were noted. The study indicated that while this compound effectively managed hypertension, it also led to complications such as ocular issues and skin reactions in some patients .

Adverse Effects and Toxicity

This compound's withdrawal from clinical use is largely attributed to its severe side effects. Notable adverse reactions included:

- Ocular Toxicity : Patients experienced keratoconjunctivitis sicca and conjunctival scarring. Some reported profound visual loss after treatment .

- Gastrointestinal Complications : Instances of fibrous or plastic peritonitis were documented, necessitating surgical treatment in several cases .

- Skin Reactions : Rashes and mucosal ulcerations were common among users .

Summary of Adverse Effects

| Adverse Effect | Description |

|---|---|

| Ocular Toxicity | Keratoconjunctivitis sicca; potential visual loss |

| Gastrointestinal Issues | Fibrous peritonitis; bowel obstruction |

| Skin Reactions | Rashes; nasal and mucosal ulceration |

| General Side Effects | Bronchoconstriction; fatigue; cold extremities |

特性

IUPAC Name |

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURULFYMVIFBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021179 | |

| Record name | Practolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.90e-01 g/L | |

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like other beta-adrenergic antagonists, practolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, practolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. | |

| Record name | Practolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6673-35-4 | |

| Record name | Practolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6673-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Practolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006673354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Practolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Practolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Practolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRACTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUG9176GRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134-136 °C, 134 - 136 °C | |

| Record name | Practolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。